molecular formula C6H8O2 B2390367 1-Ethenylcyclopropane-1-carboxylic acid CAS No. 343268-26-8

1-Ethenylcyclopropane-1-carboxylic acid

Cat. No. B2390367
M. Wt: 112.128
InChI Key: PDOBSLHNWIVQJX-UHFFFAOYSA-N
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Description

1-Ethenylcyclopropane-1-carboxylic acid is a compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

The synthesis of 1-Ethenylcyclopropane-1-carboxylic acid involves the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

The last step of ethylene biosynthesis is catalyzed by the non-heme iron containing 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACCO) via the oxidation of ACC in the presence of dioxygen and ascorbate . The products of the reaction are ethylene and cyanoformate (which is further converted into HCN and CO2) .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Scientific Research Applications

Role as an Ethylene Precursor

1-Ethenylcyclopropane-1-carboxylic acid, closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), is a critical precursor in the biosynthesis of ethylene, a plant hormone responsible for regulating various developmental processes and stress responses. Research by Polko and Kieber (2019) emphasizes ACC's dual role as both an ethylene precursor and a signaling molecule independent of ethylene synthesis, contributing to plant development and pathogen response mechanisms (Polko & Kieber, 2019).

Ethylene-Independent Signaling

Vanderstraeten and Van Der Straeten (2017) delve into the regulation of ACC synthesis, its transport across plant tissues, and its potential as an ethylene-independent signal. This highlights the complex role of ACC beyond ethylene biosynthesis, affecting plant growth and adaptation to environmental changes (Vanderstraeten & Van Der Straeten, 2017).

Stress Mitigation through Microbial Interaction

Tiwari et al. (2018) explored the application of ACC deaminase-producing rhizobacteria in mitigating salt and drought stress in Panicum maximum, highlighting a biotechnological application of manipulating ACC levels to improve plant resilience to abiotic stresses (Tiwari et al., 2018).

Transport and Regulation of ACC

Research into the transport mechanisms of ACC within plants has identified specific transporters, such as LYSINE HISTIDINE TRANSPORTER1 (LHT1), that play roles in ACC's mobility and function in plant cells, suggesting ways in which ACC distribution influences plant growth and stress responses (Shin et al., 2015).

Mechanistic Insights into Ethylene Biosynthesis

Research by Thrower et al. (2006) on ACC oxidase offers mechanistic insights into how ACC is converted to ethylene, shedding light on the enzymatic processes underlying ethylene production and its regulation, which has implications for controlling ethylene levels in agriculture (Thrower et al., 2006).

Safety And Hazards

The safety data sheet for 1-Ethenylcyclopropane-1-carboxylic acid suggests that any clothing contaminated by the product should be immediately removed and the area should be evacuated .

Future Directions

Ethylene and its precursor 1-aminocyclopropane-1-carboxylic acid (ACC) actively participate in plant developmental, defense and symbiotic programs . In this sense, ethylene and ACC play a central role in the regulation of bacterial colonization (rhizospheric, endophytic, and phyllospheric) by the modulation of plant immune responses and symbiotic programs, as well as by modulating several developmental processes, such as root elongation .

properties

IUPAC Name

1-ethenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-6(3-4-6)5(7)8/h2H,1,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOBSLHNWIVQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenylcyclopropane-1-carboxylic acid

CAS RN

343268-26-8
Record name 1-ethenylcyclopropane-1-carboxylic acid
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